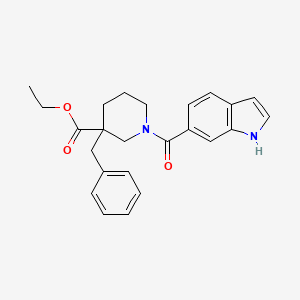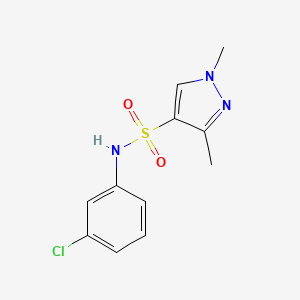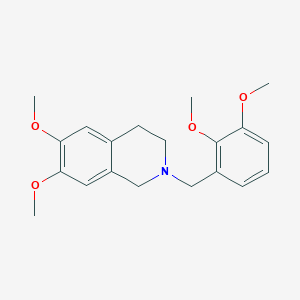
ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate, also known as EBPC, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white or off-white powder that is soluble in organic solvents such as ethanol and methanol. EBPC has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology.
作用機序
The mechanism of action of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to interact with proteins such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been found to have antioxidant properties and to be effective in reducing inflammation.
実験室実験の利点と制限
One advantage of using ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other compounds. However, its low solubility in water can make it difficult to work with, and its stability under certain conditions may be a limitation.
将来の方向性
There are several potential future directions for research on ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer, particularly as a targeted therapy. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate and its potential applications in other fields such as agriculture and food science.
In conclusion, ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate and its applications in various fields.
合成法
The synthesis of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate involves a multistep process that starts with the reaction between 1H-indole-6-carboxylic acid and benzylamine to form N-benzyl-1H-indole-6-carboxamide. This intermediate is then reacted with ethyl 3-bromopropionate in the presence of a base to form ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate.
科学的研究の応用
Ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
ethyl 3-benzyl-1-(1H-indole-6-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-29-23(28)24(16-18-7-4-3-5-8-18)12-6-14-26(17-24)22(27)20-10-9-19-11-13-25-21(19)15-20/h3-5,7-11,13,15,25H,2,6,12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAGFBYZGVGLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)
![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)

![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)
![1-(cyclohexylmethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6130308.png)

